A Technical Guide to Spiro[3.5]nonan-7-ylmethanamine: Synthesis, Characterization, and Applications in Modern Drug Discovery
A Technical Guide to Spiro[3.5]nonan-7-ylmethanamine: Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract: Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry, prized for their ability to confer conformational rigidity and three-dimensional complexity, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive technical overview of Spiro[3.5]nonan-7-ylmethanamine, a versatile building block incorporating this valuable motif. We will delve into its core chemical properties, propose a robust synthetic pathway based on established methodologies, and detail the expected analytical characterization. Furthermore, we will explore its potential applications in drug development, drawing insights from related spirocyclic structures that have shown significant biological activity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecular architecture in their programs.
Core Molecular Attributes and Physicochemical Properties
Spiro[3.5]nonan-7-ylmethanamine is a primary amine featuring a spirocyclic hydrocarbon framework. This structure consists of a cyclobutane ring and a cyclohexane ring sharing a single carbon atom (the spiro center). The methanamine substituent is attached to the C-7 position of the cyclohexane ring. This unique arrangement imparts a distinct three-dimensional geometry, a critical attribute for molecular recognition in biological systems.
The fundamental properties of the parent amine are summarized below. It is often supplied and handled as a more stable hydrochloride salt for improved solubility and handling.[1][2]
| Property | Value | Source |
| IUPAC Name | (Spiro[3.5]nonan-7-yl)methanamine | N/A |
| CAS Number | 877125-98-9 | [3][4][5] |
| Molecular Formula | C₁₀H₁₉N | [4][5] |
| Molecular Weight | 153.26 g/mol | [4] |
| Monoisotopic Mass | 153.15175 Da | N/A |
| Predicted XlogP | 2.1 | [6] |
| SMILES | C1CC2(C1)CCC(CC2)CN | [6] |
Synthesis Strategy: Reductive Amination Pathway
While specific literature detailing the synthesis of Spiro[3.5]nonan-7-ylmethanamine is not abundant, a highly reliable and scalable synthetic route can be extrapolated from established methods for analogous compounds.[7][8] The most logical and field-proven approach is the reductive amination of the corresponding ketone, Spiro[3.5]nonan-7-one.
This two-step, one-pot process involves the initial formation of an imine intermediate by reacting the ketone with an ammonia source, followed by in-situ reduction to the desired primary amine.
Experimental Protocol: A Self-Validating System
The following protocol is designed for robustness and ease of monitoring.
Materials:
-
Ammonium Acetate (NH₄OAc) or 7N Ammonia in Methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Hydrogenation apparatus with Palladium on Carbon (Pd/C)
-
Anhydrous Methanol (MeOH)
-
Glacial Acetic Acid (optional, as catalyst)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Spiro[3.5]nonan-7-one (1.0 eq) and dissolve in anhydrous methanol (approx. 0.2 M concentration).
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Imine Formation: Add ammonium acetate (5-10 eq). The large excess drives the equilibrium towards imine formation. If desired, a catalytic amount of glacial acetic acid can be added to facilitate this step. Stir the mixture at room temperature for 1-2 hours.
-
Reaction Monitoring (Trustworthiness Check): The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting ketone.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Causality Note: NaBH₃CN is a mild reducing agent selective for the iminium ion over the ketone, preventing unwanted reduction of the starting material. Alternatively, the reaction mixture can be subjected to hydrogenation (e.g., 50 psi H₂) in the presence of a Pd/C catalyst.
-
Quenching and Workup: Once the reaction is complete (as monitored by TLC/LC-MS), carefully quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and saturated NaHCO₃ solution.
-
Extraction and Purification: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography to yield the pure amine.
Analytical Characterization
Comprehensive structural verification is critical. While experimental data is not publicly available, the following characterization profile is predicted based on computational models and analysis of structurally similar compounds.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation. The complex, overlapping signals from the spirocyclic core require both 1D and 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment.
| Technique | Expected Observations |
| ¹H NMR | - A complex multiplet region between ~1.40-2.00 ppm corresponding to the numerous protons on the cyclobutane and cyclohexane rings.- A distinct signal around ~2.6-2.8 ppm, likely a doublet, corresponding to the methylene protons (—CH₂—N) adjacent to the amine.- A broad singlet for the amine protons (—NH₂), which may be exchangeable with D₂O. |
| ¹³C NMR | - Multiple signals in the aliphatic region (~20-50 ppm) for the spirocyclic carbons.- A key signal for the spiro-carbon center.- A distinct signal for the carbon of the aminomethyl group (—CH₂—N) expected around 45-55 ppm. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the structure.
| Technique | Expected Ion | Predicted m/z | Source |
| Electrospray (ESI+) | [M+H]⁺ | 154.1590 | N/A |
| Predicted Adducts | [M+H]⁺ | 140.14338 | [6] |
| [M+Na]⁺ | 162.12532 | [6] |
Reactivity and Applications in Drug Discovery
The true value of Spiro[3.5]nonan-7-ylmethanamine lies in its utility as a molecular scaffold and building block.
Chemical Reactivity
The primary amine is a versatile functional handle for a wide array of chemical transformations, including:
-
Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides, a common linkage in pharmaceuticals.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Reductive Amination: Further reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Nucleophilic Substitution: Participation in reactions with alkyl halides.[7]
Rationale for Use in Medicinal Chemistry
Spirocyclic structures are of significant interest in modern drug design for several key reasons:
-
Three-Dimensionality: They introduce a rigid, non-planar geometry that allows for the exploration of chemical space beyond traditional flat, aromatic rings. This can lead to novel interactions with protein binding pockets.[8]
-
Improved Physicochemical Properties: Incorporating spiro-centers can lead to improved solubility and metabolic stability compared to their non-spirocyclic counterparts.
-
Novelty and IP Position: As a less-explored chemical motif, it offers opportunities for creating novel chemical entities with strong intellectual property potential.
Derivatives of related azaspiro[3.5]nonanes have been successfully developed as potent and selective biological agents, including GPR119 agonists for diabetes and inhibitors of the SARS-CoV-2 3C-like protease.[11][12] This precedent strongly supports the potential of the Spiro[3.5]nonan-7-ylmethanamine core in developing new therapeutics.
Conclusion
Spiro[3.5]nonan-7-ylmethanamine represents a valuable and underutilized building block for drug discovery and chemical biology. Its rigid, three-dimensional structure offers a compelling alternative to traditional scaffolds. Based on established chemical principles, it can be reliably synthesized via reductive amination of its ketone precursor. The versatile primary amine handle allows for straightforward derivatization, enabling the rapid generation of compound libraries for screening. The proven success of related spirocyclic compounds in targeting complex diseases underscores the high potential of this scaffold for the development of next-generation therapeutics.
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PubChem, National Institutes of Health. Spiro(3.5)nonane. [Link]
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PubChemLite. Spiro[3.5]nonan-7-amine hydrochloride (C9H17N). [Link]
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PubMed, National Institutes of Health. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]
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PubChem, National Institutes of Health. Spiro[3.5]nonan-1-one, 5-methyl-, trans-. [Link]
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PubMed Central, National Institutes of Health. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. [Link]
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PubMed Central, National Institutes of Health. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. [Link]
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